

1-(Thiazol-4-yl)ethanone chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Thiazol-4-yl)ethanone

Cat. No.: B1352759

[Get Quote](#)

An In-depth Technical Guide to **1-(Thiazol-4-yl)ethanone**: Chemical Properties, Structure, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of **1-(Thiazol-4-yl)ethanone**, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines established synthetic protocols, explores the compound's chemical reactivity, and illustrates its application as a versatile building block for the synthesis of bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, providing foundational data and methodologies in a structured format.

Chemical Structure and Identification

1-(Thiazol-4-yl)ethanone, also known as 4-acetylthiazole, is a five-membered aromatic heterocycle containing sulfur and nitrogen at positions 1 and 3, respectively, with an acetyl group substituted at the C4 position. The thiazole ring is a prominent scaffold in numerous pharmaceuticals, and its derivatives are widely explored for their diverse biological activities.[\[1\]](#) [\[2\]](#)

Table 1: Chemical Identifiers and Properties for **1-(Thiazol-4-yl)ethanone**

Identifier	Value	Reference(s)
IUPAC Name	1-(1,3-Thiazol-4-yl)ethanone	[3]
Synonyms	1-(4-Thiazolyl)-ethanone, 4-Acetylthiazole	[3][4]
CAS Number	38205-66-2	[3][4]
Molecular Formula	C ₅ H ₅ NOS	[4]
Molecular Weight	127.16 g/mol	[4]
MDL Number	MFCD03550493	[3]
InChI Key	SUCLFBXGJZQZEH-UHFFFAOYSA-N	[4]

Physicochemical Properties

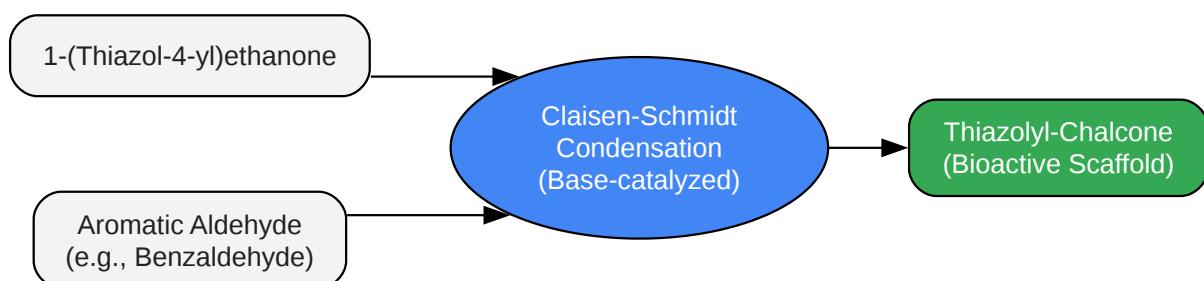
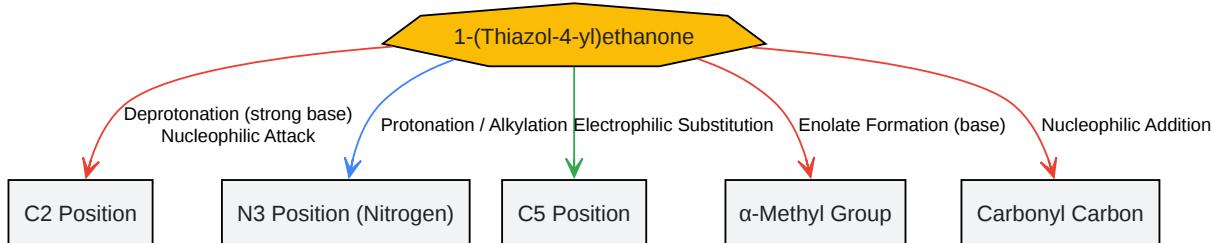
The physical and chemical properties of **1-(Thiazol-4-yl)ethanone** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data for **1-(Thiazol-4-yl)ethanone**

Property	Value	Reference(s)
Physical Form	Solid, Cream-colored	[4]
Purity	≥98% (Commercially Available)	[3][4]
Melting Point	56 °C	
Boiling Point	220 °C	
Density	1.226 g/cm ³	
Flash Point	87 °C	
pKa (Predicted)	0.19 ± 0.10	
Storage	Sealed in a dry place at room temperature.	

Spectroscopic Analysis

While comprehensive experimental spectra for **1-(Thiazol-4-yl)ethanone** are not widely published, the expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.



- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show three distinct signals. Two signals will be in the aromatic region corresponding to the thiazole ring protons, and one singlet will be in the aliphatic region for the acetyl methyl group. The C2-H proton is anticipated to be the most deshielded (downfield) aromatic proton ($\delta \approx 8.8\text{-}9.0$ ppm), followed by the C5-H proton ($\delta \approx 8.2\text{-}8.4$ ppm).[5] The methyl protons of the acetyl group are expected to appear as a sharp singlet around $\delta 2.5\text{-}2.7$ ppm.[6]
- **¹³C NMR Spectroscopy:** The carbon spectrum should display five signals. The carbonyl carbon of the acetyl group is expected to be the most downfield signal ($\delta \approx 190\text{-}195$ ppm).[6] The thiazole ring carbons are predicted to appear in the range of $\delta 115\text{-}165$ ppm, with C2 and C4 being the most deshielded.[7] The methyl carbon of the acetyl group should appear upfield ($\delta \approx 25\text{-}30$ ppm).
- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching of the ketone at approximately $1680\text{-}1700\text{ cm}^{-1}$. Other significant peaks would include C=N stretching of the thiazole ring around $1600\text{-}1650\text{ cm}^{-1}$, and C-H stretching from the aromatic ring above 3000 cm^{-1} .[8][9]
- **Mass Spectrometry (MS):** In an electron ionization (EI) mass spectrum, the molecular ion peak $[M]^+$ is expected at $m/z = 127$. A prominent fragment would correspond to the loss of the acetyl group ($[M-43]^+$), resulting in a peak at $m/z = 84$. Another significant fragment would be the acetyl cation $[CH_3CO]^+$ at $m/z = 43$.

Synthesis and Experimental Protocols

The synthesis of **1-(Thiazol-4-yl)ethanone** is typically achieved via the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole core.[10][11]

Generalized Synthetic Workflow (Hantzsch Synthesis)

The Hantzsch synthesis for this target molecule involves the cyclocondensation of an α -haloketone with a thioamide. For a 4-substituted thiazole, the reaction would proceed between thioformamide and an appropriate 3-halo-2-butanone.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 38205-66-2 Cas No. | 1-(4-Thiazolyl)-ethanone | Apollo [store.apolloscientific.co.uk]
- 4. 4-Acetylthiazole | CymitQuimica [cymitquimica.com]
- 5. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. bpasjournals.com [bpasjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-(Thiazol-4-yl)ethanone chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352759#1-thiazol-4-yl-ethanone-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com